2-(5-Iodo-indol-1-yl)-ethanol

Beschreibung

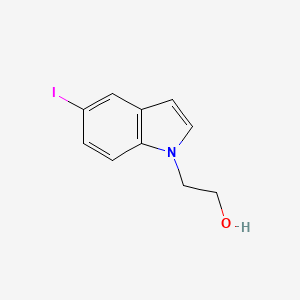

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-iodoindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAUNWDMLVWKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCO)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete map of the proton and carbon skeleton, along with their connectivity, can be established.

¹H NMR and ¹³C NMR Analysis of Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 2-(5-Iodo-indol-1-yl)-ethanol.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the N-ethanol side chain. The indole ring protons (H2, H3, H4, H6, and H7) would typically appear in the downfield region (δ 7.0–8.0 ppm). Specifically, the H4 and H6 protons adjacent to the iodine atom at C5 would exhibit characteristic splitting patterns and chemical shifts influenced by the halogen's electronic effects. The protons on the ethanol (B145695) side chain (H1' and H2') would appear more upfield. The methylene (B1212753) group attached to the indole nitrogen (H1') is expected to be a triplet around δ 4.2-4.4 ppm, while the terminal methylene group bearing the hydroxyl function (H2') would also be a triplet, shifted slightly upfield to around δ 3.8-4.0 ppm. The hydroxyl proton (-OH) would likely appear as a broad singlet, the position of which is dependent on solvent and concentration.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each carbon atom. The eight carbons of the indole ring are expected to resonate in the aromatic region (δ 100–140 ppm). The carbon bearing the iodine atom (C5) would be significantly shifted upfield to approximately δ 85-90 ppm due to the "heavy atom effect." rsc.org The carbons of the ethanol side chain would appear in the aliphatic region, with C1' (attached to the nitrogen) expected around δ 50 ppm and C2' (attached to the oxygen) around δ 62 ppm. bmrb.io

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 7.1 - 7.3 | d | ~3.0 |

| H3 | 6.5 - 6.7 | d | ~3.0 |

| H4 | 7.8 - 8.0 | d | ~1.5 |

| H6 | 7.4 - 7.6 | dd | ~8.5, 1.5 |

| H7 | 7.2 - 7.4 | d | ~8.5 |

| H1' (N-CH₂) | 4.2 - 4.4 | t | ~5.5 |

| H2' (CH₂-OH) | 3.8 - 4.0 | t | ~5.5 |

| OH | Variable | br s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 128 - 130 |

| C3 | 101 - 103 |

| C3a | 128 - 130 |

| C4 | 125 - 127 |

| C5 | 85 - 90 |

| C6 | 130 - 132 |

| C7 | 112 - 114 |

| C7a | 136 - 138 |

| C1' (N-CH₂) | 49 - 51 |

| C2' (CH₂-OH) | 61 - 63 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assembling the molecular structure from the individual proton and carbon signals.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this compound, a key COSY correlation would be observed between the H1' and H2' protons of the ethanol side chain, confirming their connectivity. Correlations between the remaining aromatic protons (H6 and H7) would also help in assigning the benzene (B151609) portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum based on the already-assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for connecting the different parts of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). libretexts.org Key HMBC correlations would include:

A correlation from the H1' protons to the C2 and C7a carbons of the indole ring, unequivocally confirming the attachment of the ethanol side chain to the indole nitrogen (N1).

Correlations from H4 to C3, C5, and C7a, and from H6 to C4, C5, and C7a, which would confirm the assignments around the iodinated carbon.

Expected Key HMBC Correlations

| Proton(s) | Correlated Carbon(s) | Implication |

| H1' (N-CH₂) | C2, C7a, C2' | Confirms N1-CH₂ bond and side-chain connectivity |

| H2' (CH₂-OH) | C1' | Confirms side-chain connectivity |

| H4 | C3, C5, C7a | Confirms indole ring structure |

| H6 | C4, C5, C7a | Confirms indole ring structure |

| H7 | C3a, C5 | Confirms indole ring structure |

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, irrespective of their bonding connectivity. A NOESY spectrum could show a correlation between the H1' protons of the side chain and the H7 proton of the indole ring, providing information about the preferred conformation of the side chain relative to the ring system.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact molecular mass of a compound with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound, the neutral chemical formula is C₁₀H₁₀INO. The expected monoisotopic mass would be calculated and compared to the experimental value obtained from HRMS, providing definitive confirmation of the compound's elemental composition.

Calculated Exact Mass for [C₁₀H₁₀INO + H]⁺: 287.9834

Calculated Exact Mass for [C₁₀H₁₀INO + Na]⁺: 309.9654

An experimental HRMS result matching one of these calculated values to within 0.001 Da would serve as strong evidence for the identity of the compound.

LC-MS and GC-MS for Purity Assessment and Identification in Reaction Mixtures

Chromatography coupled with mass spectrometry is essential for analyzing complex mixtures and assessing the purity of isolated compounds.

LC-MS (Liquid Chromatography-Mass Spectrometry) is well-suited for the analysis of moderately polar and non-volatile compounds like this compound. mdpi.com An LC-MS method can be developed to separate the target compound from starting materials, byproducts, and other impurities. The mass spectrometer provides the molecular weight of the compound eluting at a specific retention time, confirming its identity and allowing for quantification of its purity. nih.govresearchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry) is another powerful separation and identification technique, though it is typically used for more volatile compounds. oup.comnih.gov Direct analysis of this compound by GC-MS might be challenging due to its polarity and relatively high boiling point, potentially requiring derivatization (e.g., silylation of the hydroxyl group) to increase its volatility. The electron ionization (EI) used in GC-MS would provide a characteristic fragmentation pattern, which can serve as a fingerprint for the molecule. Expected fragments would arise from the loss of the side chain, the iodine atom, or cleavage of the indole ring. acs.orgdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a structure. researchgate.net

For this compound, the IR spectrum would display several characteristic absorption bands:

A strong, broad band in the region of 3500-3200 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. spectroscopyonline.comlibretexts.orgorgchemboulder.com

Multiple sharp peaks between 3100-3000 cm⁻¹ corresponding to aromatic C-H stretching vibrations on the indole ring.

Sharp peaks between 3000-2850 cm⁻¹ from the aliphatic C-H stretching of the methylene groups in the ethanol side chain. docbrown.info

Absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic indole ring. researchgate.net

A strong band between 1250-1000 cm⁻¹ , which is characteristic of the C-O stretching vibration of the primary alcohol. docbrown.infoquimicaorganica.org

The presence of these specific bands provides rapid and reliable confirmation of the key functional groups (hydroxyl and substituted indole) within the molecule.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad, strong) | O-H stretch | Alcohol |

| 3100 - 3000 (sharp) | C-H stretch (sp²) | Aromatic (Indole) |

| 3000 - 2850 (sharp) | C-H stretch (sp³) | Aliphatic (CH₂) |

| 1600 - 1450 (medium) | C=C stretch | Aromatic (Indole) |

| 1250 - 1000 (strong) | C-O stretch | Primary Alcohol |

Based on a comprehensive search of scientific literature and crystallographic databases, there is currently no publicly available X-ray crystallography data for the specific compound “this compound”.

Therefore, it is not possible to provide scientifically accurate information regarding its specific unit cell parameters, space group, molecular conformation, and intermolecular interactions as determined by X-ray diffraction.

To adhere to the instructions requiring that the article focus solely on detailed and accurate research findings for this particular compound, the requested content cannot be generated. The creation of data tables and detailed structural analysis would require experimental results that have not been published in the available scientific literature.

Mechanistic and Molecular Interaction Studies Pre Clinical, Non Human Focus

In Vitro Receptor Binding and Ligand-Target Engagement Assays

The indole (B1671886) nucleus is a common scaffold in neuropharmacology, known for its interaction with a variety of receptors, most notably serotonin (B10506) (5-HT) receptors. wikipedia.org The substitution pattern on the indole ring and the nature of the side chain are critical determinants of binding affinity and selectivity.

Investigation of Binding Affinities to Specific Receptors (e.g., Serotonin Receptors)

Direct binding affinity data for 2-(5-Iodo-indol-1-yl)-ethanol on serotonin receptors are not prominently documented. However, the indole scaffold is the core structure of the endogenous ligand serotonin (5-hydroxytryptamine). youtube.com Modifications to this core have yielded numerous compounds with varying affinities for the 15 known 5-HT receptor subtypes. wikipedia.org

Halogenation at the 5-position of the indole ring, as seen in the subject compound, is a common strategy in medicinal chemistry to modulate receptor affinity and selectivity. For instance, related iodo-substituted compounds have been investigated for their receptor interactions. The well-known psychedelic compound 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), although structurally different, highlights that an iodine atom can be compatible with high-affinity binding at certain serotonin receptors, particularly the 5-HTR1E and 5-HT2A subtypes. nih.gov

Studies on various 5-halo-indole derivatives show that they can achieve high, often nanomolar, affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. The specific affinity profile depends heavily on the other substituents present on the molecule. Given these precedents, it is plausible that this compound would engage with one or more serotonin receptors, though its specific affinity profile remains to be determined experimentally.

Interactive Table: Binding Affinities of Various Indole-based Compounds to Serotonin Receptors Note: This table presents data for structurally related compounds to illustrate potential targets, not for this compound itself.

| Compound Name | Receptor Subtype | Binding Affinity (Ki, nM) |

| Serotonin (5-HT) | 5-HT1A | ~3.3 |

| Serotonin (5-HT) | 5-HT1D | ~5 |

| Serotonin (5-HT) | 5-HT2A | ~12 |

| 8-OH-DPAT | 5-HT1A | ~0.7 |

| 5-Bromo-DMT | 5-HT1D | ~15 |

| 5-Bromo-DMT | 5-HT2A | ~30 |

Competitive Binding Studies with Known Ligands

Competitive binding assays are a standard method to characterize the interaction of a new ligand with a receptor. In this technique, the novel compound (the competitor) is tested for its ability to displace a known radiolabeled ligand that has a high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as its IC50 value, from which the inhibition constant (Ki) can be calculated.

While no specific competitive binding studies have been published for this compound, research on other receptor systems demonstrates the utility of this approach. For example, studies on GABAA receptors have used competitive binding to show that ethanol (B145695) can displace the binding of the antagonist [3H]Ro15-4513 to specific receptor subtypes, suggesting they share a common binding site. nih.govfrontiersin.org This methodology would be essential to confirm that this compound binds to a specific site on a target receptor (e.g., a serotonin receptor) and to determine its affinity relative to known ligands.

Enzyme Modulation and Kinetic Characterization

Inhibition/Activation Assays on Relevant Enzyme Systems (e.g., tubulin polymerization, COX enzymes)

The indole scaffold is present in a number of compounds known to modulate enzyme activity.

Tubulin Polymerization: Many indole-based compounds are recognized as potent inhibitors of tubulin polymerization, a critical process in cell division, making them targets for anticancer drug development. mdpi.com These agents typically bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest. nih.gov While the activity of this compound on tubulin has not been reported, its indole core makes this a potential area of investigation. Various synthetic indole derivatives have demonstrated potent inhibition of tubulin polymerization. nih.gov

Cyclooxygenase (COX) Enzymes: Cyclooxygenase (COX-1 and COX-2) enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov Some indole-containing molecules, such as Indomethacin (B1671933), are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting COX enzymes. nih.gov Although many natural and synthetic compounds are known COX inhibitors, specific inhibition/activation assays for this compound on these enzymes are not available in the literature. nih.govmdpi.com

Determination of IC50/EC50 Values in Biochemical Systems

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are crucial metrics for quantifying a compound's potency in biochemical assays. IC50 represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%, while EC50 measures the concentration needed to elicit a 50% response for an agonist.

No specific IC50 or EC50 values for this compound are currently published. However, studies on related 5-substituted indole derivatives have established their potency against various targets. For instance, certain 5-nitroindole (B16589) derivatives have shown IC50 values in the low micromolar range for inhibiting the proliferation of HeLa cancer cells. nih.gov Similarly, a 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one derivative demonstrated a minimum inhibitory concentration (MIC), a related potency measure, of 0.98 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Interactive Table: Bioactivity of Structurally Related Indole Derivatives Note: The following data are for analogous compounds and are provided for comparative purposes.

| Compound | Assay / Target | Potency (IC50 / MIC) |

| 5-Nitroindole Derivative (Compound 5) | HeLa Cell Proliferation | IC50: 5.08 µM nih.gov |

| 5-Nitroindole Derivative (Compound 7) | HeLa Cell Proliferation | IC50: 5.89 µM nih.gov |

| 5-Hydroxyindole (B134679) Derivative (Compound 5d) | MCF-7 Cell Cytotoxicity | EC50: 4.7 µM nih.govsemanticscholar.org |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA Inhibition | MIC: 0.98 µg/mL mdpi.com |

| Indole-based Derivative (Compound 5m) | Tubulin Polymerization Inhibition | IC50: 0.37 µM nih.gov |

Cellular Biochemistry and Pathway Perturbation Studies (In Vitro Cell Models)

For example, the simple molecule 5-iodoindole (B102021) has been shown to inhibit motility and biofilm formation in the pathogenic bacterium Acinetobacter baumannii. researchgate.net This suggests a potential antibacterial application for compounds containing this moiety. Furthermore, various 5-hydroxyindole derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines (MCF-7), with some compounds showing potent activity against cancer cells while being less toxic to normal cells. nih.govsemanticscholar.org One such derivative demonstrated an EC50 of 4.7 µM against MCF-7 cells. nih.govsemanticscholar.org These studies indicate that the 5-substituted indole scaffold can be a valuable pharmacophore for developing agents that perturb cellular pathways related to proliferation and survival in both microbial and human cancer cells.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific mechanistic and molecular interactions of This compound according to the requested outline.

The search did not yield specific studies investigating the cellular uptake, subcellular localization, modulation of the specified signal transduction pathways (NF-κB, STAT3, etc.), or the effects on cellular processes like proliferation, apoptosis, or biofilm formation for this particular compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the provided structure and content requirements at this time. Further experimental research on "this compound" would be required to populate the requested sections with factual findings.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is instrumental in structure-based drug design, helping to clarify the binding mode and affinity of a ligand, such as an indole (B1671886) derivative, with a protein target. jocpr.comresearchgate.net

Prediction of Binding Modes and Key Interaction Sites within Protein Pockets

Molecular docking simulations can elucidate how 2-(5-Iodo-indol-1-yl)-ethanol fits within the binding pocket of a target protein. The indole nucleus, being electron-rich and planar, frequently engages in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the active site. mdpi.com The ethanol (B145695) substituent (-CH2CH2OH) can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (the oxygen atom), forming crucial connections with polar amino acid residues such as serine, threonine, and aspartic acid. ajchem-a.com

Furthermore, the iodine atom at the 5-position of the indole ring can participate in halogen bonding—a specific type of non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen, on the protein backbone. These combined interactions—hydrogen bonds, π-π stacking, and halogen bonds—dictate the precise orientation (binding mode) of the ligand and are critical for its biological activity. For instance, studies on other indole derivatives targeting enzymes like Cyclooxygenase-2 (COX-2) have shown that specific hydrogen bonds with residues such as ARG120 and TYR355 are key to their inhibitory action. ajchem-a.com

Scoring Functions and Binding Affinity Prediction for Comparative Analysis

A critical component of molecular docking is the scoring function, an algorithm used to estimate the binding affinity between a ligand and its target protein. mdpi.com These functions calculate a score, typically expressed in units of energy (e.g., kcal/mol), which represents the strength of the protein-ligand interaction. A more negative score generally indicates a stronger, more favorable binding interaction. nih.gov

Scoring functions allow for the comparative analysis of different ligands docked into the same protein target. By comparing the docking score of this compound with those of known inhibitors or other candidate molecules, researchers can rank its potential efficacy. For example, docking studies on various indole derivatives against targets like UDP-N-acetylmuramatel-alanine ligase and COX-2 have reported binding energies ranging from -8.5 kcal/mol to over -11.0 kcal/mol, signifying high-affinity interactions. ajchem-a.comnih.gov Such analyses are vital for prioritizing compounds for further experimental testing.

| Indole Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| 3-Ethyl-1H-indole derivative | Cyclooxygenase-2 (COX-2) | 5KIR | -11.35 | ajchem-a.com |

| Indole-based Thio-Thiazolidinone | UDP-N-acetylmuramatel-alanine ligase | 1UAG | -11.5 | nih.gov |

| Indole-based Schiff Base | α-Glucosidase | 5NN8 | -10.89 (IC50) | mdpi.com |

| Indole derivative with cyanide group | Hepatitis C NS5B Polymerase | 3UPI | -9.09 | thepharmajournal.com |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govuzh.ch This technique is crucial for assessing the conformational flexibility of the ligand and the stability of the ligand-protein complex in a simulated physiological environment. researchgate.net

An MD simulation of the this compound-protein complex would reveal how the ligand adjusts its conformation within the binding pocket and whether the key interactions predicted by docking are maintained over time. youtube.com The stability of the complex is often evaluated by monitoring metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD value over the simulation period suggests that the complex is stable. Conversely, a high or fluctuating RMSD might indicate an unstable binding mode. Another metric, the Root-Mean-Square Fluctuation (RMSF), can identify which parts of the protein or ligand are more mobile, providing further insight into the dynamics of the interaction. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing fundamental information about its structure, stability, and reactivity. rsc.org These methods are based on the principles of quantum mechanics and can predict a wide range of molecular attributes without the need for experimental data.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. figshare.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine its optimized three-dimensional geometry, bond lengths, and bond angles. researchgate.netsemanticscholar.org

Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the ethanol group and the π-system of the indole ring would likely be identified as nucleophilic sites, while the hydrogen of the hydroxyl group would be an electrophilic site. This information is invaluable for understanding how the molecule will interact with its protein target and other molecules. researchgate.net

HOMO-LUMO Analysis for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.netyoutube.com

| Parameter | Description | Example Value (Indole) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.62 eV | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.22 eV | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity and stability | 5.40 eV | researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution; (ELUMO - EHOMO)/2 | 2.70 eV | researchgate.net |

| Chemical Softness (S) | Reciprocal of hardness, indicates higher reactivity; 1/η | 0.37 eV-1 | researchgate.net |

| Electrophilicity Index (ω) | Capacity of a species to accept electrons | 1.64 eV | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

Molecular Electrostatic Potential (MEP) is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing valuable insights into its physicochemical properties and reactivity. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and correspond to likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate favorable sites for nucleophilic attack. researchgate.net Neutral regions are generally colored green.

The primary regions of interest on the this compound molecule would include:

The Indole Nitrogen: The nitrogen atom within the indole ring possesses a lone pair of electrons, creating a localized region of high electron density. This area would be depicted as a zone of negative electrostatic potential, making it a prime target for electrophiles and a hydrogen bond acceptor.

The Hydroxyl Group (-OH): The oxygen atom of the ethanol side chain is highly electronegative, leading to a significant negative potential. Conversely, the attached hydrogen atom would exhibit a strong positive potential, marking it as a key hydrogen bond donor site.

The Iodine Atom: Halogen atoms can exhibit a phenomenon known as a "sigma-hole," where a region of positive electrostatic potential exists on the outermost portion of the halogen atom, opposite to the C-I bond. acs.org This positive region can engage in halogen bonding, a significant non-covalent interaction in molecular recognition. The areas lateral to the C-I bond, however, are electron-rich and would display negative potential.

The π-System of the Indole Ring: The aromatic indole ring itself is an electron-rich system. mdpi.com The MEP map would show a region of negative potential above and below the plane of the ring, indicating its propensity to interact with cations or other electron-deficient species through π-π stacking or cation-π interactions.

These predicted reactive zones are critical for understanding how this compound might interact with biological targets, such as enzymes or receptors, and for predicting its chemical reactivity in synthetic applications.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

|---|---|---|---|

| Oxygen of Hydroxyl Group | Strongly Negative | Red | Nucleophilic; Hydrogen Bond Acceptor |

| Hydrogen of Hydroxyl Group | Strongly Positive | Blue | Electrophilic; Hydrogen Bond Donor |

| Indole Ring (π-system) | Negative | Yellow/Green | Site for π-π stacking and cation-π interactions |

| Iodine Atom (tip) | Positive (σ-hole) | Blue/Green | Halogen Bond Donor |

| Iodine Atom (lateral) | Negative | Yellow | Weakly Nucleophilic |

In Vivo Non Human Research Applications and Pharmacological Characterization

Investigation of Biological Effects in Animal Models (Focus on Mechanistic Insights into Biological Systems, not direct therapeutic efficacy)

Behavioral Phenotyping in Specific Animal Models to Probe Neurobiological Pathways (e.g., locomotor activity, forced swim test)

Data specific to the effects of 2-(5-Iodo-indol-1-yl)-ethanol on locomotor activity and in the forced swim test are not available in the current body of scientific literature. Research on analogous compounds or the parent molecule, ethanol (B145695), indicates that such studies are crucial for understanding the neuropharmacological profile of a substance.

Interactive Data Table: Representative Locomotor Activity Data for Ethanol The following table is a representative example of how data on locomotor activity is typically presented and is based on general findings for ethanol, not this compound.

| Animal Model | Substance | Observation |

|---|---|---|

| C57BL/6 Mice | Ethanol | Can produce biphasic effects, with low doses sometimes increasing locomotor activity and high doses decreasing it. nih.govnih.govsciopen.com |

Interactive Data Table: Representative Forced Swim Test Data for Ethanol The following table is a representative example of how data from the forced swim test is typically presented and is based on general findings for ethanol, not this compound.

| Animal Model | Substance | Observation |

|---|---|---|

| Swiss Mice | Ethanol | Has been shown to decrease immobility time, an effect often interpreted as antidepressant-like. nih.govnih.gov |

Gene Expression and Proteomic Analysis in Animal Tissues Following Compound Administration

Specific data on how this compound administration affects gene expression and proteomic profiles in animal tissues could not be located. Research into the effects of ethanol has demonstrated that it can induce significant changes in these areas, often related to inflammatory processes, metabolism, and neuronal signaling. For example, studies have investigated the impact of ethanol on gene expression in liver cells and the proteomic response of macrophages. medsci.orgnih.govnih.gov

Interactive Data Table: Representative Gene Expression Changes Following Ethanol Administration The following table is a representative example of gene expression data and is based on general findings for ethanol, not this compound.

| Tissue/Cell Type | Substance | Key Findings |

|---|---|---|

| Human Hepatocellular Carcinoma (HepG2) Cells | Ethanol (low concentration) | Upregulation of genes such as COBRA1, ITGB4, STAU2, and HMGN3, and downregulation of ANK3. medsci.orgresearchgate.net |

| Rat Olfactory Bulb (Prenatal Exposure) | Ethanol | Lingering effects on inflammatory-related genes into adolescence and adulthood. nih.gov |

Interactive Data Table: Representative Proteomic Analysis Following Ethanol Administration The following table is a representative example of proteomic data and is based on general findings for ethanol, not this compound.

| Cell Type | Substance | Key Findings |

|---|

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Analogues with Modified Indole (B1671886) Core or Side Chain

The design of new analogues is guided by established principles of medicinal chemistry, aiming to explore the structure-activity relationship (SAR) by modifying the indole core, the ethanol (B145695) side chain, and the N1-substituent.

The iodine atom at the C5 position of the indole ring is a critical feature of the parent compound, but its properties can be modulated by altering the nature and position of the halogen substituent. Halogens can influence a molecule's activity through a combination of steric and electronic effects, as well as by altering its metabolic stability and lipophilicity.

Key design strategies include:

Positional Isomerism : Moving the iodine atom to other positions on the benzene (B151609) portion of the indole ring (C4, C6, or C7) can significantly impact binding affinity and selectivity. The electronic structure of the indole ring is not uniform; for instance, substitutions on the six-membered ring can have a more pronounced effect on the ground state electronic structure than those on the five-membered ring. chemrxiv.org Computational studies indicate that substitutions at different positions affect the bond lengths and electronic properties of the indole ring differently. chemrxiv.org

Electronic Effects : The electronic properties of the indole chromophore are sensitive to substituents. chemrxiv.org Electron-withdrawing groups, such as halogens, can alter the electron density of the indole π-system. Studies on other substituted indoles have shown that the electronic transition energy can be tuned via substitution, which is a key consideration in the design of fluorescent probes. nih.gov The stability of a substituted indole's excited state can correlate with the substituent's ability to attract the indole's π electron density. nih.gov

Table 1: Hypothetical Influence of Halogen Variation on Physicochemical Properties

| Position | Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (π) | Potential Impact on Interaction |

|---|---|---|---|---|---|

| C5 | F | 1.47 | 3.98 | +0.14 | May form strong H-bonds; minimal steric bulk. |

| C5 | Cl | 1.75 | 3.16 | +0.71 | Moderate size and lipophilicity. |

| C5 | Br | 1.85 | 2.96 | +0.86 | Increased size and potential for halogen bonding. |

| C5 | I | 1.98 | 2.66 | +1.12 | Large, polarizable atom, strong halogen bond donor. |

| C4 | I | 1.98 | 2.66 | +1.12 | Alters steric profile near the pyrrole (B145914) ring. |

| C6 | I | 1.98 | 2.66 | +1.12 | May probe different sub-pockets in a binding site. |

This table is illustrative and based on general chemical principles. Actual values and effects can vary based on the specific molecular context.

The 1-(2-hydroxyethyl) side chain plays a crucial role in determining the compound's polarity, flexibility, and potential for hydrogen bonding. Optimizing this linker is a common strategy to improve target engagement.

Modifications can include:

Chain Length Variation : Extending or shortening the alkyl chain (e.g., creating methanol (B129727), propanol, or butanol derivatives) alters the distance and geometric orientation between the indole core and the terminal functional group. This is a key strategy in the design of bitopic ligands that can bridge different binding sites on a target. nih.gov

Functional Group Conversion : The terminal hydroxyl group can be replaced with other functionalities to probe different types of interactions. For example, conversion to an amine introduces a basic center capable of forming salt bridges, while conversion to an ether or ester modifies hydrogen bonding capacity and lipophilicity.

Introduction of Rigidity : Incorporating cyclic structures or double bonds into the side chain can reduce conformational flexibility. This can lead to higher binding affinity if the constrained conformation matches the bioactive conformation, but it can also be detrimental if it prevents proper binding.

The indole nitrogen (N1) is a common site for modification. The N-H bond in indole is somewhat acidic, making it a reactive handle for introducing a wide variety of substituents. chemrxiv.org These modifications can profoundly influence the molecule's properties.

Key approaches involve introducing:

Alkyl and Aryl Groups : Adding small alkyl groups (e.g., methyl, ethyl) or larger aryl groups (e.g., benzyl) to the N1 position can increase lipophilicity and introduce new steric features or π-stacking interactions.

Electron-Withdrawing Groups : Attaching electron-withdrawing groups, such as sulfonamides, can alter the electronic properties of the indole ring and introduce strong hydrogen bond accepting groups. nih.gov In studies of naltrindole (B39905) derivatives, N-substituents were shown to dramatically affect the functional activity of the compounds. researchgate.net

Linkers for Functional Moieties : The N1 position can serve as an attachment point for linkers connected to other functional units, such as fluorophores or affinity labels, to create specialized research probes.

Comparative Mechanistic Studies of Analogues to Refine Structure-Activity Relationships

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. researchgate.net By synthesizing a series of analogues based on the design principles outlined above and evaluating their activity in relevant biological assays, researchers can build a comprehensive model of the pharmacophore.

The process typically involves:

Systematic Modification : A library of compounds is synthesized where one part of the molecule is varied at a time (e.g., a series of C5-halogen analogues, a series with different N1-substituents).

Biological Evaluation : The compounds are tested for their ability to bind to a target or elicit a biological response.

Data Analysis : The biological data is correlated with the structural changes. For example, a study on indoleamine 2,3-dioxygenase (IDO) inhibitors found that an electron-withdrawing group with low steric hindrance was crucial for inhibitory potency. nih.gov

Model Refinement : The results are used to refine a predictive model of how the compound interacts with its target, guiding the design of next-generation analogues with improved properties.

Table 2: Illustrative SAR Data for Hypothetical Analogues

| Compound | R1 (N1-substituent) | R5 (C5-substituent) | R-Side Chain | Relative Binding Affinity (IC₅₀, nM) |

|---|---|---|---|---|

| Parent | H | I | -CH₂CH₂OH | 100 |

| Analogue 1 | H | Br | -CH₂CH₂OH | 150 |

| Analogue 2 | H | Cl | -CH₂CH₂OH | 300 |

| Analogue 3 | H | I | -CH₂CH₂NH₂ | 80 |

| Analogue 4 | CH₃ | I | -CH₂CH₂OH | 90 |

| Analogue 5 | Benzyl | I | -CH₂CH₂OH | 120 |

This table presents hypothetical data to illustrate the principles of SAR. It does not represent real experimental results.

Development of Specialized Research Probes (e.g., affinity labels, fluorescent probes for target identification)

Beyond therapeutic potential, the 2-(5-Iodo-indol-1-yl)-ethanol scaffold is valuable for creating chemical tools to study biological systems. rsc.org These probes are designed to identify and characterize the molecular targets of bioactive compounds. rsc.org

Affinity Labels : To irreversibly bind to a target protein, the scaffold can be derivatized with a reactive group. Photoaffinity labels, which become reactive upon UV irradiation, are particularly useful as they can be activated at a specific time to capture binding partners in a complex biological environment like live cells. rsc.org Common photoactivatable groups include diazirines and benzophenones.

Fluorescent Probes : By attaching a fluorescent dye (a fluorophore) to the molecule, researchers can visualize its distribution in cells or tissues using fluorescence microscopy. The indole ring itself has intrinsic fluorescence, and its properties can be modified by substituents to create reporters that absorb and emit visible light. nih.gov A probe can be designed by attaching a fluorophore to the ethanol side chain or another non-critical position, allowing for direct detection of binding events through techniques like fluorescence polarization or FRET.

Radioligands : The iodine atom can be replaced with a radioisotope, such as ¹²⁵I or ¹³¹I. This creates a radioligand that can be used in highly sensitive binding assays to quantify receptor density and affinity in different tissues.

The development of these probes is a crucial step in chemical biology, enabling the direct identification of cellular targets and the elucidation of molecular mechanisms of action. nih.gov

Analytical Methodologies for Detection and Quantification in Research Samples

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating and purifying compounds from mixtures. For "2-(5-Iodo-indol-1-yl)-ethanol," both high-performance liquid chromatography and gas chromatography are valuable tools for assessing its purity and, in some cases, quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like "this compound". The technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For indole (B1671886) derivatives, reversed-phase HPLC is commonly utilized. cetjournal.it In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

The purity of "this compound" can be determined by injecting a solution of the compound into the HPLC system. The resulting chromatogram will show a major peak corresponding to the compound and potentially smaller peaks for any impurities. The purity is calculated based on the relative area of the main peak. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. nih.gov Detection is often achieved using a UV-Vis detector, as the indole ring structure absorbs ultraviolet light, typically around 280 nm. mtc-usa.com The method's reproducibility is generally high, with relative standard deviation (RSD) values for peak area often below 1%. mtc-usa.com

Table 1: Typical HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | cetjournal.it |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often with an additive like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | cetjournal.itmtc-usa.com |

| Flow Rate | 1.0 mL/min | nih.govmtc-usa.com |

| Detection | UV-Vis at 280 nm | cetjournal.itmtc-usa.com |

| Injection Volume | 1-20 µL | mtc-usa.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | mdpi.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While "this compound" itself may have limited volatility, it can be analyzed by GC after conversion to a more volatile derivative. mdpi.com A common derivatization technique for compounds with active hydrogen atoms (like the hydroxyl group in this molecule) is silylation, which replaces the hydrogen with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process increases the compound's volatility and thermal stability, making it suitable for GC analysis.

The analysis is typically performed using a GC system coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and confirmation. ispub.comnih.gov The separation occurs in a capillary column with a specific stationary phase, and the choice of column depends on the polarity of the analyte. ispub.com GC-MS analysis provides both retention time data for quantification and mass spectra for structural confirmation, which is particularly useful for identifying impurities. notulaebotanicae.ro The use of an internal standard is common to ensure high precision and accuracy. researchgate.net

Table 2: Representative GC Conditions for Analysis of Derivatized Indole Compounds

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | mdpi.com |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) | notulaebotanicae.ro |

| Carrier Gas | Helium or Nitrogen | notulaebotanicae.ro |

| Injector Temperature | 230-250 °C | ispub.com |

| Oven Program | Temperature gradient (e.g., start at 40-100 °C, ramp to 200-280 °C) | ispub.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | ispub.comnotulaebotanicae.ro |

Spectrometric Methods for Quantification in Complex Biological Matrices (research samples)

When analyzing "this compound" in complex biological samples such as plasma, serum, or tissue homogenates, highly selective and sensitive methods are required to overcome interference from endogenous matrix components. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of small molecules in biological matrices. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov The main advantage of LC-MS/MS is its ability to minimize matrix effects, where co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte. nih.gov

For analysis, samples typically undergo a preparation step, such as protein precipitation or solid-phase extraction (SPE), to remove the bulk of interfering substances. researchgate.netnih.gov The analyte is then separated on an HPLC column and introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources. researchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. researchgate.net This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and allowing for quantification down to the nanogram or picogram per milliliter level. nih.gov

Table 3: General LC-MS/MS Parameters for Trace Analysis of Indole Derivatives

| Parameter | Typical Setting | Reference |

|---|---|---|

| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) or Solid-Phase Extraction (SPE) | researchgate.net |

| LC Column | Reversed-Phase C18 (e.g., 2.0 mm x 250 mm, 4 µm) | nih.gov |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode | researchgate.net |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (M+H)+ | Specific m/z for "this compound" | nih.gov |

| Product Ion | Specific fragment m/z for "this compound" | nih.gov |

| Internal Standard | Deuterated analog (e.g., Indole-d7) | researchgate.net |

In specific research applications, such as receptor binding assays or biodistribution studies, "this compound" can be radiolabeled for highly sensitive detection. The presence of an iodine atom in the molecule makes it a suitable candidate for radioiodination with isotopes like Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I). iaea.org The synthesis of the radiolabeled compound can be achieved through electrophilic radioiodination using oxidizing agents. iaea.org

Once radiolabeled, the compound can be detected and quantified using radiometric methods. These methods measure the radiation emitted by the radioisotope. A liquid scintillation counter is commonly used for beta-emitting isotopes, while a gamma counter is used for gamma-emitting isotopes like ¹²⁵I and ¹³¹I. These techniques are exceptionally sensitive, allowing for the detection of femtomolar to picomolar quantities of the radiolabeled compound. The amount of radioactivity detected is directly proportional to the concentration of the compound, enabling precise quantification in research samples. revvity.com The radiochemical purity of the labeled compound is a critical parameter and is typically assessed using radio-HPLC or radio-TLC. mdpi.com

Table 4: Common Radioisotopes for Labeling and Radiometric Detection

| Radioisotope | Half-life | Emission Type | Detection Method | Reference |

|---|---|---|---|---|

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma | Gamma Counter | iaea.org |

| Iodine-131 (¹³¹I) | 8.02 days | Beta, Gamma | Gamma Counter, Liquid Scintillation Counter | iaea.org |

| Tritium (³H) | 12.3 years | Beta | Liquid Scintillation Counter | revvity.com |

| Carbon-14 (¹⁴C) | 5730 years | Beta | Liquid Scintillation Counter | revvity.com |

Future Directions and Unexplored Avenues in Chemical Biology Research

Elucidation of Novel Biological Targets and Off-Targets

A primary future direction for 2-(5-Iodo-indol-1-yl)-ethanol is the comprehensive identification of its biological targets. While the specific molecular partners of this compound remain uncharacterized, the broader class of indole (B1671886) derivatives is known for a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. researchgate.netnih.gov This suggests that this compound could potentially interact with a range of protein classes, such as kinases, polymerases, or receptors.

The elucidation of these targets can be approached through several modern chemical biology strategies. A forward chemical genetics approach, where the compound is used to induce a specific phenotype in cells or an organism, followed by target identification, is a viable path. Techniques such as affinity purification-mass spectrometry (AP-MS), where the molecule is immobilized on a resin to capture its binding partners from cell lysates, could be employed. Furthermore, photo-affinity labeling, where a photoreactive group is incorporated into the molecule, would allow for covalent cross-linking to target proteins upon UV irradiation, facilitating their identification.

Equally important is the characterization of off-targets to understand the compound's broader biological footprint and predict potential toxicity. A summary of potential target identification strategies is presented in Table 1.

| Methodology | Principle | Potential Application |

|---|---|---|

| Affinity Chromatography | The compound is immobilized on a solid support to capture binding proteins from a cell lysate. | Identification of direct binding partners and protein complexes. |

| Drug Affinity Responsive Target Stability (DARTS) | Binding of the compound to its target protein confers stability against protease degradation. | Validation of target engagement without chemical modification of the compound. |

| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of proteins across the proteome upon compound binding. | Unbiased, in-situ identification of targets and off-targets. |

| Genetic Screening (e.g., CRISPR/Cas9) | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound. | Elucidation of essential pathways and targets for the compound's activity. |

Application in Advanced Chemical Biology Tools Development and Pathway Probes

The chemical structure of this compound, particularly the iodine atom at the C5 position, makes it an excellent candidate for development into advanced chemical biology tools. The iodine atom serves as a versatile chemical handle for both probing and imaging biological systems.

One of the most promising applications is in the field of molecular imaging. The stable ¹²⁷I isotope can be replaced with a radioactive isotope of iodine to create a radiotracer for non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.gov For instance, synthesis with ¹²⁴I would yield a PET tracer, allowing for quantitative, three-dimensional imaging of the compound's distribution and target engagement in vivo. nih.govnih.gov Alternatively, using ¹²³I would create a SPECT agent. These tools are invaluable for preclinical and clinical studies to understand a drug's pharmacokinetics and pharmacodynamics. The potential radioisotopes and their applications are detailed in Table 2.

Beyond radio-labeling, the iodo-indole moiety can be leveraged in the development of fluorescent probes. mdpi.com The iodine atom can be replaced via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) to attach fluorophores. Such probes could be used for high-resolution imaging of cellular targets and pathways using fluorescence microscopy.

| Isotope | Half-life | Emission Type | Primary Imaging Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+) | PET Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Autoradiography, In vitro assays |

| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma (γ) | Radiotherapy and SPECT Imaging |

Green Chemistry Approaches in Synthetic Methodologies for Indole Derivatives

Future syntheses of this compound and its analogs should incorporate the principles of green chemistry to minimize environmental impact and improve efficiency. researchgate.net Traditional methods for synthesizing functionalized indoles often rely on harsh reagents, toxic solvents, and multi-step procedures with poor atom economy.

Modern, greener approaches can be applied to key steps in the synthesis of this molecule. For the core indole formation, methods such as the Fischer indole synthesis can be performed using microwave irradiation to reduce reaction times and energy consumption. researchgate.net The crucial C5 iodination step can be achieved using milder, more regioselective reagents than traditional methods, potentially avoiding the use of heavy metals. rsc.orgresearchgate.net For the N-alkylation step to introduce the ethanol (B145695) side-chain, the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or ethanol itself, coupled with recyclable catalysts, presents a significant improvement over conventional solvents like DMF or DMSO.

The application of these principles not only reduces the environmental footprint but also often leads to higher yields and simpler purification procedures. researchgate.net A summary of potential green chemistry applications for the synthesis is provided in Table 3.

| Green Chemistry Principle | Synthetic Step | Proposed Green Approach |

|---|---|---|

| Alternative Energy Sources | Indole Ring Formation | Microwave-assisted or ultrasound-promoted cyclization reactions. |

| Use of Safer Solvents | N-Alkylation | Using ethanol, water, or PEG-400 as the reaction medium. |

| Catalysis | C-I and C-N bond formation | Employing recyclable, non-toxic catalysts such as molecular iodine or supported metal catalysts. nih.gov |

| Atom Economy | Overall Synthesis | Designing a convergent synthesis route that minimizes protecting groups and waste. |

| Use of Renewable Feedstocks | Starting Materials | Exploring bio-based starting materials for the synthesis of the indole core or side chain. |

Integration with Systems Biology and Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological effects of this compound, an integrated systems biology approach is essential. Rather than focusing on a single target, this approach aims to provide a holistic view of the cellular perturbations caused by the compound. nih.gov By combining various "omics" technologies, researchers can generate a comprehensive profile of the molecular changes induced by the compound.

Upon treating a biological system (e.g., cell culture or animal model) with this compound, the following omics data can be collected:

Transcriptomics (e.g., RNA-Seq): To measure changes in gene expression levels, revealing which signaling pathways and cellular processes are transcriptionally regulated by the compound.

Proteomics (e.g., Mass Spectrometry): To quantify changes in protein abundance and post-translational modifications, providing insight into the functional cellular response.

Metabolomics (e.g., GC-MS, LC-MS): To analyze changes in the levels of small-molecule metabolites, indicating which metabolic networks are affected.

Integrating these multi-omics datasets using bioinformatics tools can build a comprehensive model of the compound's mechanism of action. This can help to formulate new hypotheses about its primary targets, identify biomarkers of its activity, and uncover unexpected mechanisms or off-target effects that would be missed by traditional, targeted approaches.

| Omics Technology | Biological Molecules Measured | Key Insights Provided |

|---|---|---|

| Transcriptomics | mRNA | Changes in gene expression; identification of affected signaling and regulatory pathways. |

| Proteomics | Proteins and their modifications | Changes in protein levels and activity; direct observation of cellular machinery. |

| Metabolomics | Metabolites (e.g., lipids, amino acids) | Alterations in metabolic pathways and cellular energy status. |

| Multi-Omics Integration | All of the above | A holistic network view of the compound's mechanism of action and systemic effects. |

Q & A

Q. What are the standard synthesis protocols for 2-(5-Iodo-indol-1-yl)-ethanol?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, indole derivatives can be iodinated at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent like dichloromethane. Subsequent ethanol functionalization may involve alkylation or esterification. A reflux step (e.g., 2–4 hours in ethanol with a base like triethylamine) is often employed to improve yield .

- Example Protocol :

- React 5-iodoindole with 2-chloroethanol in DMF at 80°C for 6 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

- Confirm structure using NMR and mass spectrometry.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : To confirm the indole ring substitution pattern and ethanol sidechain connectivity. The iodine atom induces distinct deshielding effects on adjacent protons .

- FT-IR : Identify hydroxyl (O-H) and indole N-H stretches (3200–3500 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (iodine has a natural isotopic abundance of 100% for ¹²⁷I) .

- HPLC : Assess purity (>95% recommended for research use) .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- First Aid : In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with saline and seek medical attention .

- Storage : Keep in a cool, dry place away from oxidizers (iodine derivatives can be light-sensitive) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported thermodynamic properties of this compound derivatives?

- Computational Validation : Apply density functional theory (DFT) to predict vaporization enthalpies or solubility parameters. Compare results with experimental data (e.g., DSC for melting points) .

- Experimental Replication : Reproduce studies under controlled conditions (e.g., humidity, solvent purity) to isolate variables .

- Data Triangulation : Cross-reference multiple techniques (e.g., calorimetry, vapor pressure measurements) to resolve conflicts .

Q. What strategies are effective for analyzing the biological activity of this compound in cell-based assays?

- Dose-Response Studies : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values.

- Controls : Include non-iodinated analogs (e.g., 5-H-indol-1-yl-ethanol) to assess iodine-specific effects .

- Metabolic Stability : Use LC-MS to track compound degradation in cell culture media over 24 hours .

Methodological Notes

- Synthesis Optimization : Prioritize reaction scalability for future mechanistic studies.

- Data Reproducibility : Document all parameters (e.g., stirring speed, reagent lot numbers) to minimize variability .

- Ethical Compliance : Follow institutional guidelines for iodine waste disposal due to environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.